Cas no 75394-90-0 (3-methylideneoxolane)
3-methylideneoxolane Chemical and Physical Properties
Names and Identifiers
-
- 3-methylideneoxolane
- EN300-3425442
- 3-Methylenetetrahydrofuran
- 75394-90-0
- 892-162-1
- AKOS013990302
- ADA39490
-
- MDL: MFCD20384523
- Inchi: 1S/C5H8O/c1-5-2-3-6-4-5/h1-4H2
- InChI Key: TXBFKXDFIPFHAV-UHFFFAOYSA-N
- SMILES: O1CC(=C)CC1
Computed Properties
- Exact Mass: 84.057514874g/mol
- Monoisotopic Mass: 84.057514874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 66.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 9.2Ų
3-methylideneoxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3425442-0.05g |
3-methylideneoxolane |
75394-90-0 | 0.05g |
$162.0 | 2023-09-03 | ||
| Enamine | EN300-3425442-0.1g |
3-methylideneoxolane |
75394-90-0 | 0.1g |
$241.0 | 2023-09-03 | ||
| Enamine | EN300-3425442-0.25g |
3-methylideneoxolane |
75394-90-0 | 0.25g |
$347.0 | 2023-09-03 | ||
| Enamine | EN300-3425442-0.5g |
3-methylideneoxolane |
75394-90-0 | 0.5g |
$546.0 | 2023-09-03 | ||
| Enamine | EN300-3425442-1.0g |
3-methylideneoxolane |
75394-90-0 | 1g |
$699.0 | 2023-06-03 | ||
| Enamine | EN300-3425442-2.5g |
3-methylideneoxolane |
75394-90-0 | 2.5g |
$1370.0 | 2023-09-03 | ||
| Enamine | EN300-3425442-5.0g |
3-methylideneoxolane |
75394-90-0 | 5g |
$2028.0 | 2023-06-03 | ||
| Enamine | EN300-3425442-10.0g |
3-methylideneoxolane |
75394-90-0 | 10g |
$3007.0 | 2023-06-03 | ||
| Enamine | EN300-3425442-1g |
3-methylideneoxolane |
75394-90-0 | 1g |
$699.0 | 2023-09-03 | ||
| Enamine | EN300-3425442-5g |
3-methylideneoxolane |
75394-90-0 | 5g |
$2028.0 | 2023-09-03 |
3-methylideneoxolane Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 3-methylideneoxolane
Introduction to 3-Methylideneoxolane (CAS No. 75394-90-0)
3-Methylideneoxolane, with the CAS number 75394-90-0, is a cyclic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by a four-membered ring with a double bond and a methylidene group, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 3-methylideneoxolane is particularly intriguing due to its strained ring system, which imparts unique reactivity and stability properties. The presence of the double bond and the methylidene group allows for a wide range of chemical transformations, including nucleophilic additions, cycloadditions, and ring-opening reactions. These properties have made 3-methylideneoxolane an attractive starting material for the synthesis of bioactive compounds and functional materials.
In the realm of pharmaceutical research, 3-methylideneoxolane has shown promise as a building block for the development of novel drugs. Recent studies have explored its use in the synthesis of antiviral agents, anticancer drugs, and other therapeutic molecules. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of antiviral compounds derived from 3-methylideneoxolane. These compounds exhibited potent activity against several viral strains, including influenza and herpes simplex virus (HSV).
Beyond pharmaceutical applications, 3-methylideneoxolane has also found utility in materials science. Its unique chemical properties make it suitable for the preparation of polymers with tailored mechanical and thermal properties. Research published in Macromolecules in 2022 demonstrated the synthesis of high-performance polymers using 3-methylideneoxolane as a monomer. These polymers exhibited excellent thermal stability and mechanical strength, making them suitable for use in advanced materials applications such as aerospace and electronics.
In organic synthesis, 3-methylideneoxolane serves as a versatile intermediate for the preparation of complex organic molecules. Its strained ring system facilitates ring-opening reactions, which can be used to introduce functional groups or extend carbon chains. A notable example is the use of 3-methylideneoxolane in the synthesis of natural products. A study published in Organic Letters in 2020 described a novel synthetic route to a complex natural product using 3-methylideneoxolane as a key intermediate. This approach not only simplified the synthetic pathway but also improved the overall yield and purity of the target molecule.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Recent studies have investigated the biodegradability and toxicity of 3-methylideneoxolane. A report published in Environmental Science & Technology in 2021 found that 3-methylideneoxolane exhibits low toxicity and good biodegradability under environmental conditions. These findings suggest that it can be used as a greener alternative to more toxic or persistent chemicals in various industrial processes.
In conclusion, 3-methylideneoxolane (CAS No. 75394-90-0) is a versatile compound with significant potential across multiple fields. Its unique chemical structure enables a wide range of applications, from pharmaceuticals to materials science and organic synthesis. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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